molecular formula C14H19FO9 B1313385 beta-D-Glucopyranosyl fluoride tetraacetate CAS No. 2823-46-3

beta-D-Glucopyranosyl fluoride tetraacetate

Cat. No.: B1313385
CAS No.: 2823-46-3
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-RKQHYHRCSA-N
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Description

β-D-Glucopyranosyl fluoride tetraacetate (C₁₆H₂₁FO₁₀) is a fluorinated carbohydrate derivative where the anomeric hydroxyl group of glucose is replaced by fluorine, and the remaining hydroxyl groups are acetylated. This compound serves as a critical intermediate in glycosylation reactions and enzymatic studies due to its stability and reactivity profile.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472545
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2823-46-3
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranosyl fluoride tetraacetate can be synthesized through several methods. One common method involves the acetylation of beta-D-glucopyranosyl fluoride. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranosyl fluoride tetraacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed to remove the acetyl groups.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, various substituted glucopyranosyl derivatives can be formed.

    Hydrolysis: The major product is beta-D-glucopyranosyl fluoride with free hydroxyl groups.

Scientific Research Applications

Enzymatic Studies

Hydrolysis Reactions
Beta-D-glucopyranosyl fluoride tetraacetate has been utilized as a substrate in enzymatic studies to understand the mechanisms of glycosidases. For instance, studies have shown that Aspergillus niger alpha-D-glucosidase can catalyze the hydrolysis of beta-D-glucopyranosyl fluoride, yielding alpha-D-glucose. The reaction rates observed indicate that beta-D-glucopyranosyl fluoride acts as an effective competitive inhibitor for other substrates in the same enzyme system . This demonstrates its utility in probing enzyme specificity and substrate interactions.

Glycosidase Inhibition
The compound has also been investigated for its potential as an inhibitor of glycogen phosphorylase, which plays a crucial role in glucose metabolism. Research indicates that this compound can inhibit this enzyme more effectively than glucose itself, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Drug Design and Development

Nanocarrier Systems
Recent advancements have highlighted the use of glucosylated polymeric nanomicelles incorporating beta-D-glucopyranosyl derivatives for targeted drug delivery systems. These systems are designed to enhance the bioavailability of therapeutic agents by utilizing the specific binding properties of glucosides to target cells, particularly in cancer therapy . The incorporation of this compound into these nanocarriers can improve targeting efficiency and reduce side effects.

Fluorinated Carbohydrates
The fluorination of carbohydrates, including this compound, has been explored for developing new glycosides with enhanced biological activity. Fluorinated compounds often exhibit altered pharmacokinetic properties, making them valuable in drug design . For example, studies have shown that these compounds can serve as precursors for synthesizing novel glycosides that may have improved therapeutic profiles .

Glycosylation Reactions

Synthesis of Glycosides
this compound is employed as a glycosyl donor in synthetic chemistry to produce various glycosides. Its reactivity allows for selective glycosylation reactions that are essential for constructing complex carbohydrate structures. This is particularly relevant in synthesizing oligosaccharides and glycoconjugates used in vaccine development and immunology research .

Case Studies on Glycoside Formation
Several case studies have demonstrated the successful application of this compound in synthesizing biologically relevant glycosides. For instance, its use in forming fluorinated Thomsen–Friedenreich antigens has shown promising results in enhancing immune responses in vitro . Such applications underline the compound's significance in advancing glycoscience.

Comparative Data Table

Application AreaSpecific UseKey Findings
Enzymatic StudiesSubstrate for alpha-D-glucosidaseEffective hydrolysis yielding alpha-D-glucose
Drug DesignComponent of nanocarrier systemsEnhanced targeting efficiency for cancer therapy
Glycosylation ReactionsGlycosyl donor for synthesizing glycosidesSuccessful formation of biologically relevant structures
Fluorinated CarbohydratesPrecursor for novel glycosidesAltered pharmacokinetics enhancing therapeutic profiles

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosyl fluoride tetraacetate involves its interaction with specific enzymes and biological molecules. For example, in glycosylation reactions, the compound acts as a donor of the glucopyranosyl group, which is transferred to an acceptor molecule. The fluorine atom plays a crucial role in stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Anomeric Differentiation: α- vs. β-D-Glucopyranosyl Fluoride Tetraacetate

Property β-D-Glucopyranosyl Fluoride Tetraacetate α-D-Glucopyranosyl Fluoride Tetraacetate
Synthesis AgF reaction with α-bromide Direct fluorination of D-glucose pentaacetate
Optical Rotation +22.0° (chloroform) +90.1° (chloroform)
Reactivity Hydrolyzed by α-glucosidase (V = 0.27 µmol/min/mg) Higher hydrolysis rates (V = 78.5 µmol/min/mg)
Applications Substrate for enzymatic studies Intermediate in glycoside synthesis

Key Insight: The β-anomer exhibits slower enzymatic hydrolysis due to stereochemical incompatibility with α-glucosidases, making it a selective substrate for β-glucosidase activity studies .

Protecting Group Variations: Acetyl vs. Benzoyl Derivatives

Compound β-D-Glucopyranosyl Fluoride Tetraacetate 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Fluoride
Protecting Groups Acetyl Benzoyl
Stability Moderate (deacetylates under basic conditions) Higher stability (resists basic conditions)
Solubility Soluble in chloroform, acetone Limited solubility in polar solvents
Applications Glycosylation reactions Photoconductive polymer synthesis

Key Insight : Benzoyl groups enhance steric bulk and stability, favoring applications in materials science, while acetylated derivatives are more versatile in solution-phase synthesis .

Functional Group Replacements: Fluoride vs. Thiol Derivatives

Compound β-D-Glucopyranosyl Fluoride Tetraacetate 1-Thio-β-D-Glucose Tetraacetate
Anomeric Group Fluoride Thiol (-SH)
Reactivity Electrophilic glycosyl donor Nucleophilic (forms disulfides)
Synthetic Utility Glycosylation via fluoride displacement Conjugation with electrophiles

Key Insight : Thiol derivatives enable chemoselective conjugation (e.g., with maleimides), whereas fluoride derivatives are ideal for Lewis acid-catalyzed glycosylations .

Structural Analogues: Phenylethyl Glucoside Tetraacetate vs. Maltose Octaacetate

Compound β-Phenylethyl-β-D-Glucoside Tetraacetate β-Maltose Octaacetate
Structure Monosaccharide with phenylethyl aglycone Disaccharide (glucose-glucose)
Bioactivity Antioxidant, anti-inflammatory Substrate for glycosidase assays
Synthesis Complexity Moderate (Mitsunobu reaction) High (multi-step acetylation)

Key Insight : Phenylethyl derivatives are tailored for biomedical research, while maltose octaacetate serves as a model for oligosaccharide studies .

Enzymatic Hydrolysis Kinetics

Substrate V (µmol/min/mg) V/K (µM⁻¹·min⁻¹) Enzyme
β-D-Glucopyranosyl Fluoride 0.27 0.0068 Aspergillus α-glucosidase
α-D-Glucopyranosyl Fluoride 78.5 41.3 Aspergillus α-glucosidase
p-Nitrophenyl α-D-Glucopyranoside 0.75 1.44 Aspergillus α-glucosidase

Key Insight : The β-fluoride’s low V/K ratio highlights its resistance to hydrolysis by α-glucosidases, making it a poor substrate compared to α-fluoride or nitrophenyl derivatives .

Biological Activity

Beta-D-Glucopyranosyl fluoride tetraacetate (C14H19FO9), a synthetic derivative of glucose, has garnered attention in biochemical research due to its unique properties and biological activities. This compound is primarily known for its role as a substrate in the study of glycoside hydrolases and its ability to inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme crucial in the glycolytic pathway. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical applications, and implications in scientific research.

Inhibition of GAPDH
this compound acts as an inhibitor of GAPDH, leading to a decrease in glycolysis rates. This inhibition potentially results in reduced energy production within cells, which can impact various metabolic processes. The mechanism involves the formation of a covalent intermediate between the enzyme and the substrate, facilitated by the fluoride group acting as a leaving group during hydrolysis reactions.

Interaction with Glycoside Hydrolases
The compound is also utilized to study glycoside hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. It forms enzyme-substrate complexes that allow researchers to investigate catalytic mechanisms and transition states. The interactions are primarily driven by hydrogen bonding and stabilization of pyranosylium ion-like transition states.

PropertyDescription
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Key Functional GroupsFluoride, Acetate
SolubilitySoluble in polar solvents (e.g., DMSO)

3. Scientific Research Applications

This compound has several applications across various fields:

  • Chemical Synthesis : It serves as a building block in synthesizing more complex molecules, particularly in glycosylation reactions.
  • Biological Studies : Researchers use this compound to explore the stereochemistry of sugar molecules and glycoprotein synthesis.
  • Pharmaceutical Development : Its inhibitory effects on GAPDH make it a candidate for developing drugs targeting metabolic disorders .

4. Case Studies

Case Study 1: Inhibition of Glycolysis
A study demonstrated that this compound significantly inhibited GAPDH activity in vitro, leading to decreased glycolytic flux in treated cells. This finding suggests potential therapeutic applications in conditions where glycolysis is upregulated, such as cancer.

Case Study 2: Interaction with Glycoside Hydrolases
Research involving Aspergillus niger alpha-D-glucosidase revealed that beta-D-glucopyranosyl fluoride could be hydrolyzed to form alpha-D-glucose. The study highlighted that this compound could competitively inhibit the hydrolysis of other substrates, indicating its role as a valuable tool for studying enzyme specificity and action mechanisms .

5. Comparison with Related Compounds

CompoundStructure TypeBiological Activity
Beta-D-Glucopyranosyl ChlorideHalogenated derivativeLess stable than fluoride counterpart
Beta-D-Glucopyranosyl BromideHalogenated derivativeSimilar enzymatic interactions
Beta-D-Glucopyranosyl IodideHalogenated derivativeHigher reactivity but less selective

This compound is distinguished by its fluorine atom, which enhances stability and reactivity compared to other halogenated derivatives .

Q & A

Basic: What are the optimal conditions for synthesizing β-D-glucopyranosyl fluoride tetraacetate with minimal by-product formation?

Methodological Answer:
The synthesis involves reacting penta-O-acetylated glucose derivatives with hydrogen fluoride (HF). Key parameters include temperature control (−10°C for 30 minutes) and HF removal methods. Washing with sodium hydrogen carbonate reduces yields to ~30% due to product loss, while dry air evaporation improves crude yield but requires careful purification to isolate the desired product . Using β-anomers of penta-O-benzoylated precursors under similar conditions yields ~85% of the target compound, suggesting benzoyl groups may stabilize intermediates .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of β-D-glucopyranosyl fluoride tetraacetate?

Methodological Answer:
High-performance liquid chromatography (HPLC) is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 19F^{19}\text{F} NMR) confirms structural integrity. Gas chromatography (GC) and thin-layer chromatography (TLC) are supplementary for monitoring reaction progress. For example, NMR can distinguish α- and β-anomers via coupling constants (JH,FJ_{H,F} > 50 Hz for β-anomers) .

Advanced: How do reaction mechanisms differ when β-D-glucopyranosyl fluoride tetraacetate is used as a glycosyl donor versus its benzoylated analogs?

Methodological Answer:
Acetylated derivatives like β-D-glucopyranosyl fluoride tetraacetate act as glycosyl donors in Lewis acid-catalyzed reactions, forming β-glycosidic bonds via anomeric fluoride displacement. In contrast, benzoylated analogs (e.g., 2,3,4,6-tetra-O-benzyl derivatives) exhibit enhanced stability and reactivity in radical-mediated or photopolymerization reactions due to electron-withdrawing benzyl groups . Mechanistic studies using 19F^{19}\text{F} NMR reveal faster kinetics for acetylated donors in polar solvents like acetonitrile .

Advanced: How can researchers reconcile discrepancies in reported yields of β-D-glucopyranosyl fluoride tetraacetate during HF-mediated synthesis?

Methodological Answer:
Yield variations arise from HF removal methods and competing side reactions. For example, washing with sodium hydrogen carbonate leads to hydrolysis of reactive intermediates (e.g., 1,6-anhydro-β-D-altropyranose), reducing yields to 30%, whereas dry air evaporation minimizes hydrolysis but necessitates chromatographic purification to isolate the product . Kinetic studies using TLC or GC-MS can identify side products (e.g., tri-O-acetyl-1,6-anhydro derivatives) and optimize reaction quenching .

Basic: What are the primary applications of β-D-glucopyranosyl fluoride tetraacetate in glycochemistry?

Methodological Answer:
It serves as a glycosyl donor for synthesizing oligosaccharides and glycoconjugates via fluorophilic activation (e.g., using BF3_3-Et2_2O). For instance, it is used to prepare photoconductive polymers through [4+2] cycloaddition reactions with azo-aromatic monomers . Additionally, it acts as a precursor for thioglycosides, which are stable intermediates in enzymatic glycosylation studies .

Advanced: What strategies mitigate the instability of β-D-glucopyranosyl fluoride tetraacetate during storage or reaction?

Methodological Answer:
Instability stems from moisture sensitivity and fluoride displacement. Storage under anhydrous conditions (e.g., molecular sieves in dichloromethane) at −20°C is critical. For reactions, inert atmospheres (N2_2/Ar) and aprotic solvents (e.g., DMF) minimize hydrolysis. Stabilizing additives like tetrabutylammonium fluoride (TBAF) can suppress premature decomposition during glycosylation .

Advanced: How does β-D-glucopyranosyl fluoride tetraacetate interact with biological systems, and what are its limitations in therapeutic studies?

Methodological Answer:
While not directly bioactive, its deacetylated derivatives (e.g., β-D-glucopyranosyl fluoride) inhibit glycosidases, making it a probe for enzyme mechanism studies. Limitations include poor aqueous solubility and rapid metabolic deactivation. Targeted delivery systems (e.g., liposomal encapsulation) and prodrug strategies (e.g., thioglycoside derivatization) are under investigation to enhance bioavailability .

Basic: What safety protocols are essential when handling β-D-glucopyranosyl fluoride tetraacetate?

Methodological Answer:
Use fluorinated gloves, fume hoods, and eye protection due to HF by-products. Neutralize residual HF with calcium gluconate gel. Waste should be treated with saturated sodium bicarbonate before disposal. Toxicity studies indicate low acute toxicity (LD50_{50} > 2000 mg/kg in rats), but chronic exposure risks require monitoring .

Advanced: Can β-D-glucopyranosyl fluoride tetraacetate be used in stereoselective synthesis of complex carbohydrates?

Methodological Answer:
Yes, its β-configuration enables stereoretentive glycosylation. For example, coupling with trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-galactopyranosyl derivatives) under BF3_3 catalysis yields β-(1→4)-linked disaccharides with >90% stereoselectivity. Computational modeling (DFT) supports a dual hydrogen-bonding transition state that enforces β-selectivity .

Advanced: What unresolved challenges exist in scaling up β-D-glucopyranosyl fluoride tetraacetate synthesis for industrial research?

Methodological Answer:
Challenges include HF handling at scale, low yields in multi-step reactions (~30–50%), and purification costs. Continuous-flow microreactors improve HF safety and reaction control. Alternative fluoride sources (e.g., TBAF) and enzymatic methods (glycosyltransferases) are being explored to replace HF .

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